Aftin-4

概要

説明

アフチン-4は、アミロイドβ42ペプチドの産生を誘導する特性を持つ化学化合物です。 様々な細胞タイプおよび生体内モデルにおいて、アミロイドβ42レベルを選択的かつ強力に増加させることから、アルツハイマー病研究において広く研究されています .

準備方法

合成経路および反応条件: アフチン-4の合成は、N-メチルベンジルアミンと2-アミノ-6-クロロプリンをn-ブタノール中で反応させ、トリエチルアミンを添加することによって行われます。混合物を85°Cで6時間撹拌します。 冷却後、生成物を精製してアフチン-4を得ます .

工業的生産方法: アフチン-4の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、反応条件を注意深く制御することで、高収率と高純度を確保しています。 この化合物は一般的に固体形で製造され、安定性を維持するために低温で保管されます .

化学反応の分析

Structural Features and Selectivity

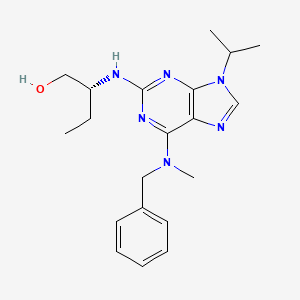

Aftin-4 (C₂₀H₂₈N₆O; CAS 866893-90-5) shares structural similarity with roscovitine but lacks kinase inhibitory activity due to modifications at the N6 position, which eliminate H-bonding potential critical for kinase binding . Key structural determinants include:

-

Hydrophobic substituent at position 9 : Essential for Aβ42-inducing activity.

-

Inactive kinase profile : Confirmed via KinomeScan panels showing no interaction with 402 kinases .

γ-Secretase Modulation

This compound increases extracellular Aβ42 by 7-fold in N2a cells and 4-fold in primary neurons, while reducing Aβ38 and maintaining stable Aβ40 levels . This contrasts with γ-secretase modulators (GSMs), which lower Aβ42. Mechanistically:

-

Subcellular compartmentalization : Alters γ-secretase localization in lipid rafts, shifting cleavage specificity toward Aβ42 .

-

Protein interactions : Binds mitochondrial proteins VDAC1, prohibitin, and mitofilin via affinity chromatography, inducing reversible mitochondrial fragmentation resembling Alzheimer’s disease (AD) phenotypes .

Oxidative Stress and Inflammation

In vivo studies in mice show:

-

Aβ42 accumulation : Peaks 5–14 days post-intracerebroventricular injection, correlating with hippocampal lipid peroxidation (+30%) and pro-inflammatory cytokines (IL-1β, IL-6, TNFα ↑) .

-

Cognitive deficits : Impaired Y-maze alternation and water-maze performance, reversible with γ-secretase inhibitor BMS-299,897 .

Comparative Effects of this compound and Related Compounds

Therapeutic Implications and Inhibitor Studies

-

γ-Secretase dependence : Aβ42 elevation blocked by BMS-299,897, confirming γ-secretase mediation .

-

Pharmacological mitigation :

Structural-Activity Relationship (SAR) Insights

-

N6 modification : Loss of H-bonding eliminates kinase binding but retains Aβ42 modulation .

-

Position 9 hydrophobicity : Critical for interaction with mitochondrial proteins .

This compound’s unique biochemical profile makes it a tool for studying AD pathogenesis and screening anti-amyloid compounds. Its lack of kinase activity and specific Aβ42 induction highlight its utility in dissecting γ-secretase dynamics and mitochondrial contributions to neurodegeneration.

科学的研究の応用

Introduction to Aftin-4

This compound is a small molecule classified as an amyloid-β (Aβ) inducer , specifically promoting the production of Aβ1-42, a peptide associated with Alzheimer's disease (AD). It is derived from roscovitine and has been studied for its potential role in neurodegeneration and amyloid pathology. This article delves into the scientific applications of this compound, highlighting its mechanisms, effects on cellular models, and implications in Alzheimer's research.

Key Findings on Mechanisms

- Induction of Amyloid Production : In cell cultures, this compound treatment resulted in a significant increase in Aβ1-42 levels, with studies reporting up to a 13-fold increase compared to control conditions .

- Mitochondrial Interaction : Electron microscopy revealed that this compound induces mitochondrial changes reminiscent of those seen in AD brains, suggesting a link between mitochondrial dysfunction and amyloid pathology .

- Inflammatory Response : In vivo studies indicated that this compound administration leads to increased levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6) and lipid peroxidation, indicative of oxidative stress and inflammation .

Applications in Research

This compound has been utilized in various research contexts related to Alzheimer's disease and neurodegeneration:

Modeling Alzheimer's Disease

This compound serves as an effective tool for creating AD-like conditions in laboratory settings. Its ability to elevate Aβ1-42 levels makes it suitable for studying the biochemical pathways involved in AD pathogenesis.

Neurotoxicity Studies

Research has shown that this compound can induce neurotoxic effects similar to those observed in AD. For instance, studies demonstrated that mice injected with this compound exhibited learning deficits and increased oxidative stress markers . This positions this compound as a valuable compound for investigating neurotoxic mechanisms.

Pharmacological Investigations

This compound has been used to explore the efficacy of potential therapeutic agents against AD-related toxicity. For example, co-administration with γ-secretase inhibitors has been studied to assess the protective effects against this compound-induced toxicity .

Case Study 1: In Vitro Effects on Neuronal Cultures

In a study examining primary neuronal cultures, treatment with this compound led to a marked increase in secreted Aβ1-42 levels across both cortical and hippocampal neurons. Notably, hippocampal cultures showed the highest increase, confirming the compound's specificity for promoting amyloidogenic processing .

Case Study 2: In Vivo Neurotoxicity

Another pivotal study involved administering this compound intracerebroventricularly to mice. Results indicated significant increases in hippocampal Aβ1-42 levels alongside behavioral impairments in memory tasks. These findings underscore the compound's utility in modeling AD-like symptoms and studying cognitive decline .

Data Summary

| Application Area | Description | Key Findings |

|---|---|---|

| Modeling AD | Induces amyloidogenic processes | Up to 13-fold increase in Aβ1-42 levels |

| Neurotoxicity | Mimics AD-like toxicity | Learning deficits observed in treated mice |

| Pharmacological Studies | Evaluates potential therapeutics | Protective effects noted with γ-secretase inhibitors |

作用機序

アフチン-4は、アミロイドβ42ペプチドの産生を選択的に増加させることにより、その効果を発揮します。 この化合物は、アルツハイマー病に関連する電位依存性アニオンチャネル1、プロヒビチン、ミトフィリンなどの特定のタンパク質と相互作用します . アフチン-4は、ガンマセクレターゼ成分の細胞内局在を乱し、それによってその特異性を改変し、アミロイドβ42の生成を促進します .

類似化合物との比較

アフチン-4は、アミロイドβ40に影響を与えることなく、アミロイドβ42の産生を選択的に増加させる能力においてユニークです。 類似の化合物には、アフチン-1やアフチン-2などの他のアミロイドβ42誘導体が含まれ、これらは同様の作用機序を共有していますが、効力と選択性に違いがあります .

類似化合物のリスト:- アフチン-1

- アフチン-2

- ロスコビチン誘導体

アフチン-4のユニークな特性は、アルツハイマー病研究において貴重なツールであり、病気のメカニズムと潜在的な治療標的についての洞察を提供します。

生物活性

Aftin-4 is a novel compound classified as an amyloid-β (Aβ)42 inducer, derived from the purine structure of roscovitine. This compound has garnered attention for its significant biological activity in the context of Alzheimer's disease (AD), particularly its ability to selectively increase the production of Aβ42, a peptide implicated in the pathogenesis of AD. This article delves into the biological activity of this compound, highlighting its mechanisms, effects in vitro and in vivo, and relevant research findings.

This compound operates primarily through the modulation of γ-secretase activity, which is crucial for the cleavage of amyloid precursor protein (APP) into Aβ peptides. Unlike other compounds that may inhibit or alter secretase activity, this compound promotes the production of Aβ42 while maintaining stable levels of Aβ40. This selective increase is significant because the accumulation of Aβ42 is a hallmark of Alzheimer's pathology.

Key Findings:

- Increased Aβ42 Production : In cultured N2a cells, treatment with this compound resulted in a dose-dependent increase in Aβ42 levels, achieving concentrations as high as 3000 pg/ml under optimal conditions. In contrast, Aβ40 levels remained unchanged .

- Kinase Inactivity : Unlike roscovitine, which is a known kinase inhibitor, this compound does not exhibit kinase activity, indicating that its biological effects are independent of kinase inhibition .

In Vitro Studies

Research has demonstrated that this compound effectively induces the production of Aβ42 in various cell models. The following table summarizes key in vitro findings related to this compound's effects on amyloid peptide production:

| Study | Cell Type | Treatment Concentration | Result |

|---|---|---|---|

| N2a Cells | Up to 30 μM | 13-fold increase in Aβ42 | |

| N2a Cells | 100 μM | Significant increase in Aβ42; stable Aβ40 levels | |

| Human Organoids | 150 μM | Increased Aβ42/Aβ40 ratio |

In Vivo Studies

In vivo studies have further elucidated the toxicological profile and biological effects of this compound. Notably, intracerebroventricular administration in mice revealed several adverse outcomes reminiscent of Alzheimer's pathology:

Observations:

- Amyloid Toxicity : Injection of this compound led to increased levels of Aβ1-42 in the hippocampus alongside oxidative stress markers such as lipid peroxidation .

- Inflammatory Response : The compound elevated pro-inflammatory cytokines (IL-1β, IL-6, TNFα) and induced astrocytic activation as evidenced by GFAP labeling .

- Cognitive Impairments : Behavioral assessments indicated marked learning deficits across various memory tasks following treatment with this compound, confirming its neurotoxic potential .

Case Studies

Several studies have documented the effects of this compound on cognitive functions and neurobiology:

- Acute Toxicity Study : In a study involving systemic injection of this compound at doses ranging from 3 to 30 mg/kg, researchers observed significant oxidative stress and memory impairments that were partially reversible with pre-treatment using γ-secretase inhibitors .

- Longitudinal Study on Memory Deficits : Another investigation assessed long-term cognitive outcomes after repeated dosing with this compound. Results indicated persistent deficits in spatial learning and memory tasks even after cessation of treatment .

特性

IUPAC Name |

(2R)-2-[[6-[benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N6O/c1-5-16(12-27)22-20-23-18(25(4)11-15-9-7-6-8-10-15)17-19(24-20)26(13-21-17)14(2)3/h6-10,13-14,16,27H,5,11-12H2,1-4H3,(H,22,23,24)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPYWONAECUVKHY-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC1=NC2=C(C(=N1)N(C)CC3=CC=CC=C3)N=CN2C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CO)NC1=NC2=C(C(=N1)N(C)CC3=CC=CC=C3)N=CN2C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。